molecular formula C9H10N2O B1313463 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 67074-63-9

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B1313463
CAS RN: 67074-63-9
M. Wt: 162.19 g/mol
InChI Key: HRTXKMRWMTUZDZ-UHFFFAOYSA-N
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Description

  • It exists as a solid at room temperature and is sealed in dry storage conditions .

Synthesis Analysis

  • Additional sodium cyanoborohydride and paraformaldehyde are introduced, followed by hydrochloric acid .

Scientific Research Applications

Antitumor Applications

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives have shown significant potential in cancer research. For instance, a study by Cui et al. (2017) revealed that certain derivatives of this compound exhibited potent antiproliferative activity against a panel of human tumor cell lines. These compounds also demonstrated the ability to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature, suggesting their potential as novel tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Enzyme Interaction Studies

The compound and its derivatives have been investigated for their interactions with enzymes. A study by Li and Townshend (1997) synthesized derivatives of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one as potential substrates for horseradish peroxidase (HRP), providing insights into their utility in enzymology (Li & Townshend, 1997).

Synthesis and Chemical Applications

Significant research has been conducted on the synthesis of compounds derived from 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one. Choi and Coldham (2019) reported on the synthesis of pyrroloquinoxalinones using a derivative of this compound, highlighting its role in novel synthetic methodologies (Choi & Coldham, 2019). Additionally, research by Dobiáš et al. (2017) focused on the regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives, demonstrating its versatility in chemical synthesis (Dobiáš et al., 2017).

Photocatalytic Applications

The compound's derivatives have also been explored in photocatalytic applications. Akula et al. (2018) developed a photocatalyzed oxidative coupling reaction using 4-alkyl derivatives of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one, indicating potential applications in green chemistry and photocatalysis (Akula et al., 2018).

Anticonvulsant Activity

Some studies have explored the anticonvulsulsant potential of derivatives of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one. El-Helby et al. (2017) synthesized and evaluated a series of derivatives for their anticonvulsant activities, demonstrating that some compounds showed significant binding affinities toward AMPA receptors and exhibited high anticonvulsant activities in animal models (El-Helby et al., 2017).

Catalytic Applications

Further, the compound has been used in catalytic applications. Wan, Wang, and Huo (2021) developed a copper-catalyzed aerobic sp3 C-H amination of 3,4-dihydroquinoxalin-2(1H)-ones, providing a practical approach to the synthesis of pharmaceutical active 3-aminoquinoxalinones (Wan, Wang, & Huo, 2021).

Radioactive Tracer Development

In the field of medical imaging, Ibrahim et al. (2018) prepared and evaluated a radioiodinated quinoxaline derivative for brain imaging, demonstrating its potential as a stable tracer with high brain uptake (Ibrahim et al., 2018).

properties

IUPAC Name

4-methyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-9(12)10-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTXKMRWMTUZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513474
Record name 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

67074-63-9
Record name 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.2 g of o-fluoro-nitrobenzene, 3.2 g of sarcosine and 5.2 ml triethylamine was stirred in 25 ml DMSO at 70° C. for 4 days. The mixture was then evaporated in vacuo and the residue was partitioned between water and methylene chloride. The organic phase was evaporated in vacuo. The residue was dissolved in 100 ml 96% ethanol and was hydrogenated at normal pressure using 0.5 g Pd/C. After completion of hydrogen uptake, the mixture was filtered and evaporated in vacuo. The residue was washed with water with disodium carbonate, ether and water. Yield of title compound: 1.3 g M.p. 132° C.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Benallal, M Galai, F Benhiba, N M'hanni, R Hsissou… - peacta.org
Two quinoxalinone derivatives, namely 3-(p-tolyl)-3.4-dihydroquinoxalin-2-(1H)-one (Q1) and 3-(4-chlorophenyl)-4-methyl-3.4-dihydroquinoxalin-2-(1H)-one (Q2), were used and …
Number of citations: 0 www.peacta.org

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